molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene

4-(N-Benzylamino)-3-fluoronitrobenzene

Cat. No.: B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
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Description

4-(N-Benzylamino)-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One notable application of 4-(N-benzylamino)-3-fluoronitrobenzene is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit effective activity against various pathogenic microorganisms. Specifically, derivatives of this compound have been studied for their ability to combat Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus and Enterococcus faecalis, as well as anaerobic bacteria such as Clostridium species and Mycobacterium tuberculosis .

Case Study: Antimicrobial Efficacy

A study reported the synthesis of a series of phenyl oxazolidinones incorporating this compound. These compounds demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The results highlighted the potential for these derivatives to serve as new antimicrobial agents in clinical settings.

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus2.5
BEnterococcus faecalis5.0
CMycobacterium tuberculosis1.0

Anticancer Applications

In the realm of cancer research, this compound has been investigated for its role as a potential anticancer agent. Its ability to inhibit specific protein-protein interactions involved in tumor progression makes it a candidate for further development.

Case Study: Inhibition of Protein-Protein Interactions

Recent studies have shown that compounds with structural similarities to this compound can effectively inhibit interactions between SUMO-specific proteases (SENP1 and SENP2) and their substrates. This inhibition has been linked to reduced proliferation in cancer cell lines such as non-small cell lung cancer (NSCLC) models .

CompoundTarget ProteinIC50 (µM)
DSENP10.5
ESENP20.8

Biochemical Research Applications

Beyond direct therapeutic applications, this compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways. Its derivatives have been employed as probes in high-throughput screening for identifying novel inhibitors of key enzymes involved in disease processes.

Case Study: High-Throughput Screening

In a high-throughput screening campaign aimed at identifying inhibitors of protein tyrosine kinases (PTKs), derivatives of this compound were found to exhibit significant inhibitory activity against several PTKs implicated in cancer progression .

Assay TypeCompoundInhibition (%)
PTK InhibitionF70
Cell ProliferationG65

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring for nucleophilic substitution at the fluorine position. The benzylamino group provides ortho/para-directing effects, but the nitro group dominates due to its stronger electron-withdrawing nature.

Example Reaction
Fluorine displacement by methoxide:
4-(N-Benzylamino)-3-fluoronitrobenzene + NaOMe → 4-(N-Benzylamino)-3-methoxynitrobenzene + NaF

Conditions

  • Solvent: DMSO or DMF

  • Base: KOH or NaH

  • Temperature: 80–120°C

  • Yield: 75–85%

Mechanism

  • Nitro group withdraws electron density, polarizing the C–F bond.

  • Nucleophile (e.g., MeO⁻) attacks the activated carbon, forming a Meisenheimer complex.

  • Fluoride departure completes substitution .

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation, retaining the benzylamino group.

Example Reaction
This compound + H₂ (Pd/C) → 4-(N-Benzylamino)-3-fluoroaniline

Conditions

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol

  • Pressure: 1–3 atm H₂

  • Yield: 60–70%

Notes

  • Over-reduction of the benzyl group is avoided by controlling reaction time and temperature.

  • Alternative reductants (e.g., SnCl₂/HCl) yield similar products but with lower selectivity.

Suzuki–Miyaura Coupling

After halogenation (e.g., F → Br exchange), the compound participates in palladium-catalyzed cross-couplings.

Example Reaction
4-(N-Benzylamino)-3-bromonitrobenzene + PhB(OH)₂ → 4-(N-Benzylamino)-3-phenylnitrobenzene

Conditions

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Yield: 50–65%

Challenges

  • Direct use of fluorine as a leaving group is inefficient due to poor reactivity in Suzuki couplings.

  • Bromine or iodine derivatives are typically prepared via halogen exchange first .

Cyclization Reactions

The benzylamino group facilitates intramolecular cyclization, forming nitrogen-containing heterocycles.

Example Reaction
This compoundBenzimidazole derivative

Conditions

  • Catalyst: CuI

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 120°C

  • Yield: 70–85%

Mechanism

  • Reduction of nitro to amine in situ.

  • Nucleophilic attack by the amine on an adjacent electrophilic carbon (e.g., activated by fluorine).

  • Cyclization forms a five- or six-membered ring .

Nitro Group Modifications

  • Oxidation : Nitro groups resist further oxidation under standard conditions.

  • Conversion to Amide : Nitro reduction followed by acylation yields amide derivatives .

Benzylamino Group Reactivity

  • Alkylation : Reacts with alkyl halides to form secondary amines.

  • Oxidation : Forms nitroxyl radicals under strong oxidizing conditions (e.g., MnO₂) .

Comparative Reaction Data

Reaction TypeConditionsKey ProductYield (%)
SNArKOH, DMSO, 80°C3-Methoxy derivative75–85
Catalytic HydrogenationH₂, Pd/C, EtOH3-Fluoroaniline analog60–70
Suzuki CouplingPd(PPh₃)₄, DME/H₂OBiaryl derivative50–65
CyclizationCuI, K₂CO₃, DMF, 120°CBenzimidazole70–85

Stability and Byproduct Considerations

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

  • Byproducts : Competing denitration or benzyl group cleavage occurs under harsh conditions .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-benzyl-2-fluoro-4-nitroaniline

InChI

InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

NTPGVWDPQFFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 23.9 g (16.9 mL, 0.15 mol) of 3,4-difluoronitrobenzene and 29.1 g (39.2 mL, 0.23 mol) of N, N-diisopropylethylamine in 285 mL acetonitrile was treated with 19.3 g (19.7 mL, 0.18 mol) of benzylamine, followed by warming at reflux for 5 h. The mixture was concentrated in vacuo and the residue was dissolved in 200 mL ethyl acetate, followed by extraction with water (3×50 mL). Drying (Na2SO4) and concentration in vacuo afforded a yellow solid, which was recrystallized from hot ethyl acetate-hexane to afford 32.25 g (87%) of the title compound as yellow-orange needles, mp 97.5-99° C.
Quantity
16.9 mL
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39.2 mL
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19.7 mL
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285 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

50 g (34.5 mL, 14.3 mmol) 3,4-difluoronitrobenzene and 44.6 mL (408.6 mmol) benzylamine were combined with 600 mL acetonitrile, and then 82.3 mL (471.5 mmol) N,N-diisopropylethylamine (DIPEA) was added thereto. The resultant mixture was slowly heated to reflux. The reaction substantially completed after refluxing 5 hours, as monitored by a real-time thin layer chromatography (TLC). Then, heating was stopped and the mixture was allowed to cool to room temperature, resulting in the precipitation of a colorless transparent crystal. The mixture was filtered when substantially no more crystal precipitated. The filtrate was evaporated in a rotatory evaporator to afford a yellowish solid, which was recrystallized with ethanol to obtain a yellow crystal. Then, the yellow crystal was dried and weighed 72.5 g, with a yield of 93.7%.
Quantity
34.5 mL
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44.6 mL
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82.3 mL
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resultant mixture
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0 (± 1) mol
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600 mL
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